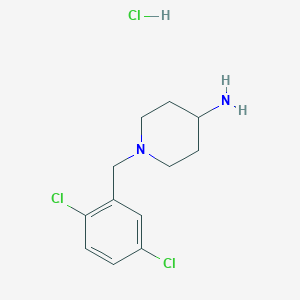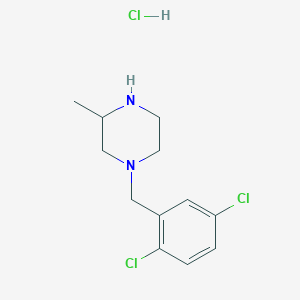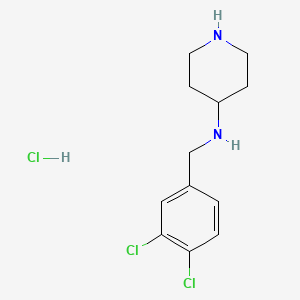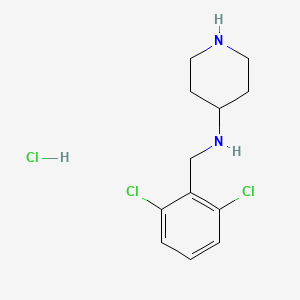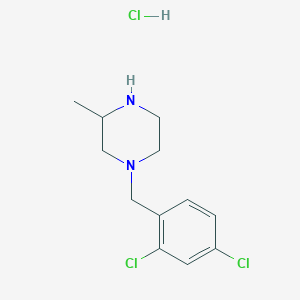
1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a 2,4-dichlorobenzyl group attached to a piperazine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
准备方法
The synthesis of 1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 3-methylpiperazine as the primary reactants.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene. A base, such as triethylamine, is often used to neutralize the hydrochloric acid formed during the reaction.
Synthetic Route: The 2,4-dichlorobenzyl chloride is reacted with 3-methylpiperazine under reflux conditions. The reaction mixture is then cooled, and the product is extracted using an appropriate solvent.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure 1-(2,4-Dichloro-benzyl)-3-methyl-piperazine. The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
化学反应分析
1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorobenzyl group. Common reagents include sodium hydroxide or potassium carbonate.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol derivatives.
科学研究应用
1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: It serves as a precursor in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can lead to various pharmacological effects, such as sedation or stimulation, depending on the specific receptor subtype involved. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence neurotransmitter release and receptor signaling.
相似化合物的比较
1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine (BZP): Unlike this compound, BZP is known for its stimulant properties and has been used recreationally.
1-(3-Chlorophenyl)piperazine (mCPP): This compound is a metabolite of certain antidepressants and has been studied for its effects on serotonin receptors.
1-(2,4-Dichlorobenzyl)piperazine: Similar to the compound , but without the methyl substitution on the piperazine ring, leading to different pharmacological properties.
属性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-methylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c1-9-7-16(5-4-15-9)8-10-2-3-11(13)6-12(10)14;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDHBENPTZYUCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=C(C=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
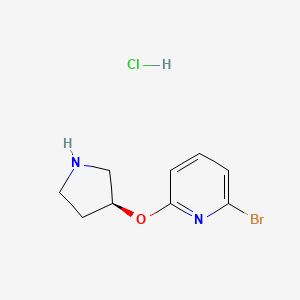
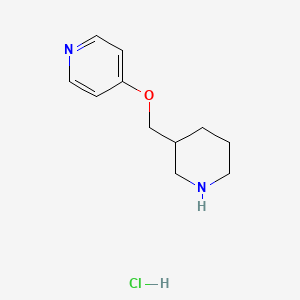
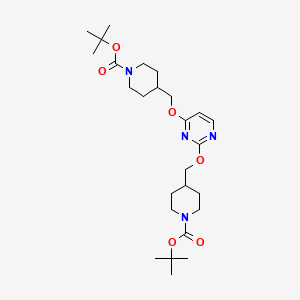

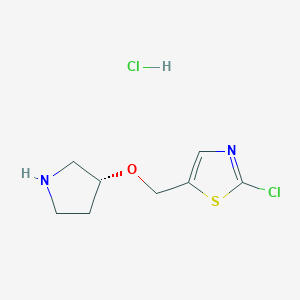
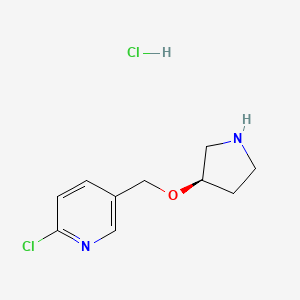
![[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7899014.png)
![[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7899037.png)

